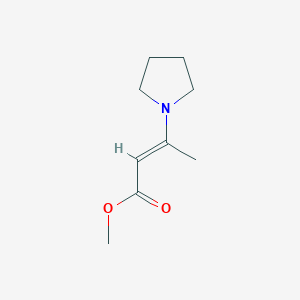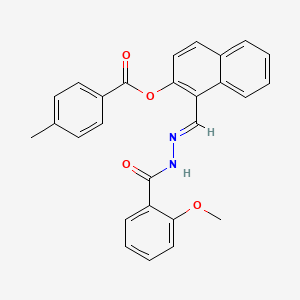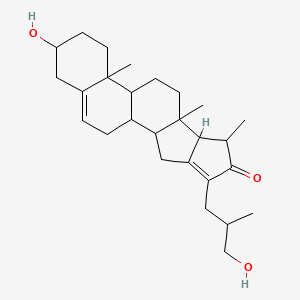
2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)-: is an organic compound with the molecular formula C9H15NO2 It is a derivative of butenoic acid, featuring a pyrrolidinyl group and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)- typically involves the esterification of 2-butenoic acid with methanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-butenoic acid derivatives.
Reduction: Formation of 2-butenol derivatives.
Substitution: Formation of various substituted pyrrolidinyl esters.
科学研究应用
2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)- involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
- 2-Butenoic acid, 3-methyl-, 2,5-dioxo-1-pyrrolidinyl ester
- 2-Butenoic acid, 3-(1-pyrrolidinyl)-, ethyl ester
- 2-Butenoic acid, 3-(1-pyrrolidinyl)-, propyl ester
Uniqueness
2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester group provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and reactivity in various environments.
属性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC 名称 |
methyl (E)-3-pyrrolidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C9H15NO2/c1-8(7-9(11)12-2)10-5-3-4-6-10/h7H,3-6H2,1-2H3/b8-7+ |
InChI 键 |
UTIVUPFHBDCEGI-BQYQJAHWSA-N |
手性 SMILES |
C/C(=C\C(=O)OC)/N1CCCC1 |
规范 SMILES |
CC(=CC(=O)OC)N1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]-](/img/structure/B12008770.png)

![Methyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12008777.png)
![N-(3,4-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12008780.png)



![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008810.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008818.png)




